1-(6-Chloroperfluorohexyl)trifluoroethanesultone
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Overview
Description
1-(6-Chloroperfluorohexyl)trifluoroethanesultone is a compound belonging to the class of organofluorine chemicals that possess unique properties1. It is commonly referred to as “PFTESA” and is used as a coupling agent1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone.Molecular Structure Analysis
Detailed molecular structure analysis of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone is not available in the sources I found.Chemical Reactions Analysis
Specific chemical reactions involving 1-(6-Chloroperfluorohexyl)trifluoroethanesultone are not mentioned in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone are not detailed in the sources I found.Safety And Hazards
Specific safety and hazard information for 1-(6-Chloroperfluorohexyl)trifluoroethanesultone is not available in the sources I found.
Future Directions
The future directions or potential applications of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone are not specified in the sources I found.
properties
IUPAC Name |
3-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluorooxathietane 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF15O3S/c9-7(21,22)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20)8(23,24)27-28(6,25)26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBYGAKZDAETJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF15O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023155 |
Source
|
Record name | 3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluoro-1,2l6-oxathietane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloroperfluorohexyl)trifluoroethanesultone | |
CAS RN |
1244856-02-7 |
Source
|
Record name | 3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluoro-1,2l6-oxathietane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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